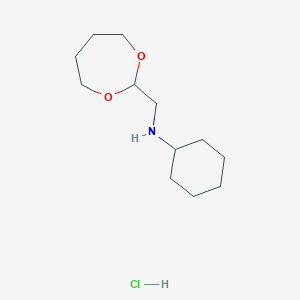
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride
描述
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA was first discovered in the early 1990s and has since been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
作用机制
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. STING activation leads to the production of type I interferons, which are important signaling molecules that play a critical role in the immune response to cancer. N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride has also been shown to inhibit the formation of new blood vessels (angiogenesis) in tumors, which can further inhibit tumor growth.
Biochemical and Physiological Effects:
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the activation of immune cells, the production of cytokines and chemokines, the inhibition of angiogenesis, and the induction of tumor cell death. N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
One of the main advantages of N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride for lab experiments is its potent anti-tumor activity in preclinical models. This makes it an attractive candidate for further study as a potential cancer therapy. However, there are also limitations to its use in lab experiments. N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. It is also important to note that the results of preclinical studies may not always translate to clinical efficacy in humans.
未来方向
There are a number of future directions for research on N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride. One area of interest is the development of combination therapies that can enhance its anti-tumor activity. N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride has also been shown to have potential for use in combination with radiation therapy, which could further enhance its efficacy. Another area of interest is the development of new synthetic methods for N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride that could improve yield and purity. Finally, there is ongoing research into the clinical efficacy of N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride in humans, with several clinical trials currently underway.
科学研究应用
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in preclinical models, including both solid tumors and hematological malignancies. N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride works by activating the innate immune system, leading to the production of cytokines and chemokines that recruit immune cells to the tumor microenvironment. This results in tumor cell death and inhibition of tumor growth.
属性
IUPAC Name |
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-2-6-11(7-3-1)13-10-12-14-8-4-5-9-15-12;/h11-13H,1-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHAKGQONUPEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2OCCCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4887240.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4887245.png)
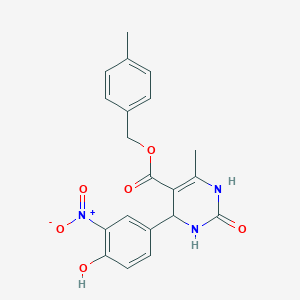

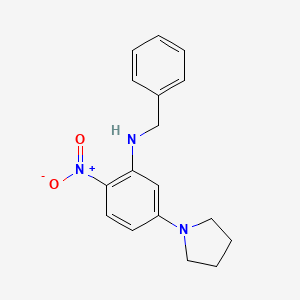



![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887299.png)
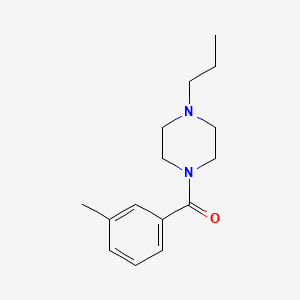
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)
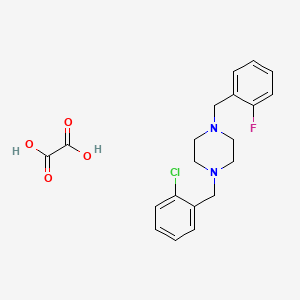
![N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)